Product packaging for Hexafluoropropan-2-yl chloroformate(Cat. No.:)

Hexafluoropropan-2-yl chloroformate

Cat. No.: B11718750
M. Wt: 230.49 g/mol
InChI Key: JZKWRGMHEXSNDT-UHFFFAOYSA-N
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Description

Contextual Role of Fluorinated Reagents in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com This has made fluorinated reagents indispensable tools in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. tcichemicals.commarketresearchintellect.com Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com The unique characteristics of the fluorine atom, such as its high electronegativity and small size, can enhance properties like thermal stability, lipophilicity, and bioavailability. numberanalytics.com

Fluorinating agents are broadly categorized as nucleophilic or electrophilic. tcichemicals.comacsgcipr.org

Nucleophilic fluorinating agents utilize a fluoride (B91410) anion as the reactive species.

Electrophilic fluorinating agents feature an electron-deficient fluorine atom.

The strategic incorporation of fluorine can block metabolic pathways of a drug molecule, leading to improved efficacy and a better pharmacological profile. tcichemicals.com The development of new and effective fluorination and fluoroalkylation reagents remains an active area of research to facilitate the synthesis of diverse fluorinated compounds. alfa-chemistry.com

Significance of Chloroformate Reagents in Organic Synthesis

Chloroformates are a class of organic compounds with the general formula ROC(O)Cl. wikipedia.org They are formally esters of chloroformic acid and are highly reactive, serving as versatile reagents in organic synthesis. wikipedia.orgontosight.ai One of their most prominent roles is in the introduction of protecting groups for functional groups like amines and alcohols during complex multi-step syntheses. wikipedia.orgontosight.ai For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, a common strategy in peptide synthesis to prevent unwanted reactions at the amino group of amino acids. wikipedia.orgontosight.ai

The reactivity of chloroformates is similar to that of acyl chlorides, allowing them to readily react with nucleophiles. wikipedia.org Typical reactions include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to form carbonate esters. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

This reactivity makes chloroformates crucial building blocks in the synthesis of a wide array of products, from pharmaceuticals to polymers. marketresearchintellect.comontosight.ai They are also used as derivatization agents in chromatography to convert polar compounds into more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClF6O2 B11718750 Hexafluoropropan-2-yl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6O2/c5-2(12)13-1(3(6,7)8)4(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWRGMHEXSNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexafluoropropan 2 Yl Chloroformate and Its Derivatives

Direct Synthesis Routes to Hexafluoropropan-2-yl Chloroformate

The direct synthesis of this compound involves the reaction of its parent alcohol, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), with a phosgenating agent. Chloroformates, in general, serve as crucial intermediates in a wide array of markets, including pharmaceuticals, agrochemicals, and specialty chemicals. framochem.com

A common and established method for producing chloroformates is the reaction of an alcohol with phosgene (B1210022) (COCl₂) or a solid, safer equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). framochem.comresearchgate.net In this process, HFIP is reacted with triphosgene, often in a suitable solvent such as dichloromethane (B109758). patsnap.com The reaction can be facilitated by the presence of a catalyst or an initiator, like dimethylformamide, and may be performed at low temperatures to control reactivity. patsnap.com The use of triphosgene is often preferred in laboratory settings over gaseous phosgene due to its solid nature, which allows for easier handling, storage, and weighing. researchgate.net

A more novel approach involves the photo-on-demand synthesis of chloroformates from chloroform (B151607). kobe-u.ac.jp This method uses chloroform as both a reagent and a solvent. Under UV light exposure and oxygen bubbling, chloroform can be converted into phosgene in situ, which then reacts with the alcohol present in the solution, such as HFIP, to yield the desired chloroformate. kobe-u.ac.jp This technique offers a way to generate the highly toxic phosgene only as needed for the reaction, enhancing safety. kobe-u.ac.jp

MethodPhosgenating AgentKey Reagents/ConditionsReference
Standard Phosgenation Triphosgene1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), Dichloromethane, Dimethylformamide (initiator), Low Temperature (-3°C to -1°C) patsnap.com
Photo-on-Demand Synthesis Phosgene (generated in situ)1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), Chloroform (solvent & reagent), UV light, O₂ kobe-u.ac.jp

In Situ Generation and Utilization Strategies

In many synthetic applications, this compound is generated in situ and immediately consumed in the subsequent reaction step without being isolated. This strategy is particularly common in the synthesis of carbamates.

The most prevalent method for the in situ generation of the chloroformate is the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) with triphosgene in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like acetonitrile. researchgate.netnih.gov The triphosgene acts as a source of phosgene, which reacts with the HFIP to form the highly reactive chloroformate. The amine base neutralizes the HCl generated during the reaction. This reactive intermediate is then immediately exposed to a nucleophile, typically an amine, to form a stable carbamate (B1207046) derivative. nih.gov

Alternatively, other activating agents can be used to generate a reactive intermediate from HFIP for carbamate synthesis. For instance, reacting HFIP with bis(pentafluorophenyl) carbonate in the presence of triethylamine forms an activated carbonate ester. nih.gov While not strictly a chloroformate, this activated intermediate serves a similar purpose, reacting readily with amines to yield the corresponding hexafluoroisopropyl carbamates. nih.gov

Activating AgentBaseSolventUtilizationReference
Triphosgene TriethylamineAcetonitrileSynthesis of Hexafluoroisopropyl Carbamates nih.gov
Bis(pentafluorophenyl) carbonate TriethylamineAcetonitrileSynthesis of Hexafluoroisopropyl Carbamates nih.gov

Preparation of Hexafluoroisopropyl-Derived Carbamates

Hexafluoroisopropyl carbamates are a class of compounds synthesized for their potential biological activities, including as enzyme inhibitors. nih.govnih.gov The synthesis of these carbamates is a primary application of in situ generated this compound.

The general procedure involves two main steps. First, an activated intermediate is formed from 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). This is typically achieved by reacting HFIP with an activating agent like triphosgene or bis(pentafluorophenyl) carbonate in the presence of a base such as triethylamine. nih.gov Second, a solution containing the desired primary or secondary amine is added to the reaction mixture. The amine nucleophilically attacks the activated intermediate, displacing the leaving group to form the final carbamate product. nih.gov

This methodology has been successfully applied to a diverse range of amines, including indolylalkyl- and azaindolylalkyl-amines, to produce a series of potential monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) inhibitors. nih.govnih.gov The reactive nature of the hexafluoroisopropyl carbamate group is considered a key contributor to the inhibitory effect of these compounds. nih.gov

Amine TypeActivating Agent for HFIPResulting ProductReference
Indolyl-substituted alkan-1-amines Bis(pentafluorophenyl) carbonateN-(indolylalkyl) hexafluoroisopropyl carbamates nih.gov
Piperidine (B6355638) derivatives TriphosgenePiperidinyl hexafluoroisopropyl carbamates nih.gov
Various primary/secondary amines TriphosgeneHFIPC-protected peptides researchgate.net

Synthesis of Hexafluoroisopropyl Esters via Oxidative Functionalization

An alternative pathway to produce derivatives containing the hexafluoroisopropyl group is through the oxidative esterification of aldehydes. This route synthesizes hexafluoroisopropyl esters directly without proceeding through a chloroformate intermediate.

A simple, metal-free method has been developed that employs sodium persulfate as the oxidant and a catalytic quantity of a nitroxide. rsc.org This reaction is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, converting them into their corresponding hexafluoroisopropyl esters. rsc.org Another approach uses an oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, as the oxidant in the presence of a base like pyridine. acs.orgnih.gov This method is also effective for a variety of aldehydes, providing the desired esters in high yields. acs.orgtcichemicals.com

These hexafluoroisopropyl esters are themselves valuable synthetic intermediates. Due to the activating nature of the HFIP group, these esters can be readily converted into other functional groups, such as amides, through subsequent reactions. arcjournals.orgarcjournals.org

MethodOxidantKey ReagentsSubstrate ScopeReference
Metal-Free Oxidation Sodium PersulfateCatalytic Nitroxide, HFIPAromatic, Heteroaromatic, Aliphatic Aldehydes rsc.org
Oxoammonium Salt Oxidation 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroboratePyridine, HFIPWide range of Aldehydes acs.orgnih.govtcichemicals.com

Applications in Advanced Organic Synthesis

Carbamate (B1207046) Formation in Complex Molecular Architectures

Hexafluoropropan-2-yl chloroformate is instrumental in forming carbamate linkages, a common functional group in many biologically active molecules and a widely used protecting group in organic synthesis. nih.gov The reagent's reactivity allows for the efficient conversion of amines to their corresponding carbamates. nih.gov

The hexafluoroisopropyl carbamate moiety is a crucial component in the design of selective enzyme inhibitors. For instance, a series of hexafluoroisopropyl carbamates bearing indolylalkyl- and azaindolylalkyl-substituents have been synthesized and evaluated as inhibitors for the endocannabinoid-degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov These enzymes are responsible for the breakdown of endocannabinoids like anandamide (B1667382) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov The carbamate group in these inhibitors attacks a serine residue in the active site of the enzyme, leading to carbamoylation and the release of hexafluoroisopropanol. nih.gov The synthesis of these compounds often involves the reaction of an appropriate amine with an activated carbonate derived from 1,1,1,3,3,3-hexafluoropropan-2-ol. nih.gov

A notable example is the synthesis of inhibitors for monoacylglycerol lipase (MAGL), where the hexafluoroisopropyl carbamate group is a key pharmacophore. nih.gov The general synthetic strategy involves the acylation of a secondary amine with an activated 1,1,1,3,3,3-hexafluoropropyl carbonate to yield the desired carbamate. nih.gov

Compound TypeTarget Enzyme(s)Key Structural Feature
Indolylalkyl- and Azaindolylalkyl CarbamatesFAAH, MAGLHexafluoroisopropyl carbamate
Phenyl Carbamates (modified)MAGLReplacement of phenyl with hexafluoroisopropyl

This table summarizes the types of biologically relevant carbamates synthesized using hexafluoroisopropyl functionality.

This compound and its derivatives are valuable for integrating carbamate functionalities into heterocyclic rings, which are core structures in many pharmaceuticals. nih.govd-nb.info For instance, in the synthesis of MAGL inhibitors, the hexafluoroisopropyl carbamate moiety has been incorporated into piperidine (B6355638) and piperazine (B1678402) ring systems that are further substituted with indole (B1671886) or azaindole heterocycles. nih.gov The synthetic route often involves the N-alkylation of the heterocycle, followed by deprotection and subsequent reaction with an activated hexafluoropropyl carbonate. nih.gov

In some cases, alternative methods are employed, such as using triphosgene (B27547) to generate an activated carbamate from 1,1,1,3,3,3-hexafluoropropan-2-ol, which then reacts with the heterocyclic amine. nih.gov The choice of synthetic route can be critical, especially when dealing with sensitive functional groups. For example, hydrogenolytic cleavage of a protecting group might be incompatible with a chlorine-substituted indole ring, necessitating an alternative deprotection strategy using HBr in acetic acid. nih.gov

Furthermore, the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the alcohol precursor to the chloroformate, can facilitate the synthesis of nitrogen-containing heterocycles through selective intramolecular C-H bond functionalization. d-nb.info

Heterocyclic SystemSynthetic StrategyKey Reagent/Condition
Piperidine-substituted indolesN-alkylation, deprotection, carbamoylationActivated hexafluoropropyl carbonate
Piperazine-substituted indolesDeprotection, acylationActivated hexafluoropropyl carbonate
Chlorine-substituted indolesAlternative deprotection, carbamoylationTriphosgene, HBr/acetic acid
Pyrrolidines and PiperidinesIntramolecular C-H aminationPIFA/HFIP

This table outlines the integration of hexafluoroisopropyl carbamates into various heterocyclic systems.

Introduction of Hexafluoroisopropyl Functionality

The hexafluoroisopropyl (HFIP) group imparts unique properties to molecules, such as increased stability and lipophilicity. This compound serves as a direct precursor for introducing this functionality.

While the primary focus is often on carbamate formation, the reactivity of this compound can be extended to esterification reactions. Although direct examples with the chloroformate are less common in the provided context, the related use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) highlights the importance of the HFIP moiety in ester linkages. HFIP is a key metabolite of the anesthetic sevoflurane, demonstrating its biological relevance. wikipedia.org

The introduction of the hexafluoroisopropyl group can influence the reactivity of the molecule, thereby facilitating subsequent chemical transformations. The strong electron-withdrawing nature of the two trifluoromethyl groups in the HFIP moiety makes the corresponding carbamate a good leaving group, which is crucial for the mechanism of action in enzyme inhibition. nih.gov This enhanced reactivity is a key feature in the design of covalent inhibitors.

Role as a Precursor for Amine Protecting Groups

Carbamates are one of the most important classes of protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comorganic-chemistry.org They are generally stable and can be removed under specific conditions. masterorganicchemistry.com this compound can be used to install a hexafluoroisopropyl-based carbamate protecting group.

Protecting GroupReagent for InstallationRemoval Conditions
BocBoc₂OStrong acid (e.g., TFA)
CbzCbz-ClCatalytic hydrogenation
FmocFmoc-ClBase (e.g., piperidine)
Hexafluoroisopropyl CarbamateThis compound(Dependent on specific structure)

This table compares common amine protecting groups and their installation/removal conditions.

Comparative Analysis with Established Protecting Group Methodologies

The utility of the hexafluoroisopropyl (HFP) protecting group is best understood by comparing it with widely used amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The primary difference lies in their cleavage conditions, which dictates their compatibility with other reagents and protecting groups in a synthetic sequence—a concept known as orthogonality. organic-chemistry.orgnumberanalytics.com

Boc Group: The Boc group is a staple in peptide synthesis and is characteristically cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com It is stable to basic conditions and hydrogenolysis.

Cbz Group: The Cbz group is renowned for its stability to both acidic and basic conditions. Its removal is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a reductive method. masterorganicchemistry.com Recent research has also shown that Cbz can be cleaved using aluminum chloride in HFIP solvent, providing a non-hydrogenolysis alternative. nih.govorganic-chemistry.org

Fmoc Group: The Fmoc group is defined by its lability to basic conditions, typically using a secondary amine like piperidine for its removal. masterorganicchemistry.com It is stable to acid and catalytic hydrogenolysis.

The HFP group, introduced by this compound, offers a distinct stability profile. The electron-withdrawing fluoroalkyl groups make the HFP-carbamate exceptionally stable to acidic conditions that would readily cleave a Boc group. It is also stable to the standard reductive cleavage conditions used for Cbz groups and the basic conditions that remove Fmoc groups. The cleavage of the HFP group requires specific conditions, often involving fluorophilic reagents or specialized reductive methods, making it orthogonal to these established methodologies. This orthogonality is highly valuable in complex syntheses requiring multiple, distinct deprotection steps. wikipedia.org

Interactive Data Table: Comparison of Amine Protecting Groups

Protecting GroupAbbreviationReagent for IntroductionKey Stability TraitsCommon Cleavage ConditionsOrthogonal To
Hexafluoroisopropyl-carbamate HFPThis compoundStable to strong acid, base, and standard hydrogenolysisSpecialized reductive or fluoride-based methodsBoc, Cbz, Fmoc
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Stable to base and hydrogenolysisStrong acid (e.g., TFA)Cbz, Fmoc
Benzyloxycarbonyl Cbz (or Z)Benzyl (B1604629) chloroformateStable to acid and baseCatalytic Hydrogenolysis (H₂/Pd)Boc, Fmoc
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuStable to acid and hydrogenolysisBase (e.g., Piperidine)Boc, Cbz

Specialized Synthetic Transformations

Beyond its role in protection strategies, the electronic influence of the hexafluoroisopropyl group can be harnessed to direct specialized synthetic transformations, enabling the construction of complex molecular architectures.

Regioselective Synthesis of Spirocycle Compounds

Spirocycles, compounds containing two rings joined by a single common atom, are important structural motifs in natural products and medicinal chemistry. Their synthesis often presents a significant challenge, particularly concerning the control of regioselectivity and stereoselectivity. Palladium-catalyzed cycloaddition reactions are powerful methods for assembling spirocyclic frameworks. researchgate.net

In these transformations, the precise control of regioselectivity—determining which of several possible isomers is formed—is critical. This can often be achieved by fine-tuning the electronic and steric properties of the substrates and ligands. researchgate.net While direct examples involving this compound are not extensively documented in the context of spirocycle synthesis, the use of protecting groups with strong electronic effects, such as the HFP group, is a known strategy to influence the outcome of such reactions. The HFP group, by altering the electron density and steric environment near a reactive site, could be employed to direct the regioselective formation of a Pd-π-allyl intermediate, thereby favoring one cyclization pathway over another to yield a specific spirocyclic product with high selectivity. researchgate.net

Applications in Multi-Step Total Synthesis

The total synthesis of complex natural products is one of the most demanding areas of organic chemistry, often requiring dozens of sequential steps. numberanalytics.com The success of such a campaign relies heavily on a robust and meticulously planned protecting group strategy to ensure that multiple functional groups survive numerous reaction conditions. total-synthesis.comwikipedia.org The historic total synthesis of palytoxin (B80417) by Kishi, for instance, required the management of 42 functional groups using eight different classes of protecting groups, highlighting the need for a diverse and orthogonal toolkit. wikipedia.org

Mechanistic Investigations and Reaction Pathway Elucidation

Solvolytic Mechanisms of Chloroformate Esters

Solvolysis, a reaction where the solvent acts as the nucleophile, is a cornerstone for elucidating the reaction mechanisms of chloroformate esters. The pathways can range from unimolecular (S_N1-type) to bimolecular (addition-elimination), largely depending on the structure of the ester and the properties of the solvent.

Influence of Solvent Parameters on Reaction Rates

The rates of solvolysis for chloroformate esters are highly sensitive to the solvent's nucleophilicity and ionizing power. nih.gov The extended Grunwald-Winstein equation is a key tool used to dissect these influences, relating the rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k_o), the solvent's nucleophilicity parameter (N_T), and its ionizing power parameter (Y_Cl). The sensitivities to these parameters, l and m respectively, provide insight into the transition state of the rate-determining step.

log(k/k_o) = lN_T + mY_Cl + c

For many chloroformates, such as phenyl and propargyl chloroformate, studies have shown high l values (sensitivity to nucleophilicity) and moderate m values (sensitivity to ionizing power), suggesting a bimolecular addition-elimination mechanism where the solvent attacks the carbonyl carbon in the rate-determining step. nih.govnih.gov For example, the solvolysis of propargyl chloroformate yielded an l value of 1.37 and an m value of 0.47, indicative of a bimolecular process with the formation of a tetrahedral intermediate. nih.gov

While specific Grunwald-Winstein data for hexafluoropropan-2-yl chloroformate is not extensively documented, the powerful inductive effect of the two trifluoromethyl groups is expected to heavily influence its reactivity. This would make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, its solvolysis is anticipated to be dominated by a bimolecular, addition-elimination pathway, especially in nucleophilic solvents. In highly ionizing but weakly nucleophilic solvents like aqueous hexafluoro-2-propanol (HFIP) mixtures, some contribution from an ionization (S_N1) mechanism might occur, as has been observed for other chloroformates like isopropenyl chloroformate. nih.govresearchgate.netnih.gov However, the extreme instability of the hexafluoroisopropyl cation would likely suppress this pathway compared to its non-fluorinated analogues.

Representative Grunwald-Winstein Parameters for Chloroformate Solvolysis
Chloroformatel (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)Proposed Dominant MechanismReference
Phenyl Chloroformate1.660.56Addition-Elimination nih.gov
Propargyl Chloroformate1.370.47Addition-Elimination nih.govresearchgate.net
Isopropenyl ChloroformateMechanism varies; Addition-Elimination is dominant, but S_N1 contribution increases in highly ionizing solvents like 97% HFIP.Addition-Elimination / S_N1 nih.govresearchgate.net

Identification of Ionization and Rearrangement Pathways

The potential for ionization pathways in chloroformate solvolysis leads to the possibility of carbocation intermediates, which can subsequently undergo rearrangement. However, for this compound, the formation of a discrete hexafluoroisopropyl cation via an S_N1-type mechanism is highly improbable. The two adjacent trifluoromethyl groups are intensely electron-withdrawing, which would severely destabilize any positive charge on the central carbon.

Therefore, rearrangement pathways, which are contingent on the formation of a carbocation intermediate, are not considered a feature of this compound's reactivity. The reaction mechanism is expected to proceed via pathways that avoid the formation of this unstable intermediate, such as a direct bimolecular attack on the carbonyl group. nih.govnih.gov In contrast, alkyl chloroformates that can form more stable secondary or tertiary carbocations may exhibit competing ionization and decomposition pathways. researchgate.net For instance, the gas-phase decomposition of certain alkyl chloroformates can yield alkyl chlorides through a process proposed to involve an internal nucleophilic substitution mechanism. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Studies of Carbamate (B1207046) Formation

This compound serves as a reagent for introducing the hexafluoroisopropyl-oxycarbonyl group, notably in the formation of carbamates via reaction with primary or secondary amines. wikipedia.orgnih.gov

The reaction to form a carbamate is typically conducted in the presence of a base to neutralize the HCl byproduct. wikipedia.org The mechanism is analogous to acylation with acid chlorides and is expected to follow a bimolecular nucleophilic substitution pathway, likely an addition-elimination process.

Kinetics: The reaction kinetics are expected to adhere to a second-order rate law, being first order in both the chloroformate and the amine. The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: More nucleophilic amines will react faster.

Steric Hindrance: Sterically hindered amines or chloroformates will react more slowly.

Solvent Polarity: Polar solvents can influence reaction rates by stabilizing charged intermediates or transition states. epa.gov

Studies on the aminolysis of phenyl chloroformates have shown that the transition state is strongly associative with significant bond formation to the incoming nucleophile and little C-Cl bond breaking. rsc.org

Proposed Mechanisms in Catalytic and Stereoselective Transformations

While specific applications of this compound in catalytic stereoselective transformations are not extensively reported, its reactivity profile allows for the proposal of plausible mechanisms. Chiral catalysts are often employed to achieve enantioselectivity in reactions involving additions to carbonyl groups. researchgate.net

In a hypothetical scenario, a chiral nucleophilic catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP) or a chiral N-heterocyclic carbene (NHC), could be used to facilitate the stereoselective acylation of a racemic secondary alcohol.

Proposed Catalytic Cycle:

Catalyst Activation: The chiral nucleophilic catalyst attacks the highly electrophilic carbonyl carbon of this compound.

Intermediate Formation: This attack displaces the chloride ion to form a highly reactive, chiral acyl-catalyst intermediate (e.g., a chiral acylpyridinium ion). The hexafluoroisopropoxy group remains.

Stereoselective Acylation: The chiral intermediate reacts with the racemic alcohol. Due to steric and electronic interactions within the diastereomeric transition states, one enantiomer of the alcohol reacts preferentially, leading to a kinetic resolution.

Product Formation and Catalyst Regeneration: The acylated alcohol (a carbonate ester) is formed, and the chiral catalyst is regenerated, allowing it to re-enter the catalytic cycle. The hexafluoroisopropanol is eliminated as a byproduct.

This type of mechanism leverages the high reactivity of the chloroformate to generate a key chiral intermediate, which is the cornerstone of many modern stereoselective acylation methods. researchgate.net

Research on Bioactive Molecules and Enzyme Modulators

Design and Synthesis of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a primary role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibiting MAGL has emerged as a promising therapeutic strategy for a variety of neurological and inflammatory disorders. nih.govnih.gov The use of hexafluoropropan-2-yl chloroformate has been instrumental in creating potent and selective MAGL inhibitors.

Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy and selectivity of MAGL inhibitors. A significant class of these inhibitors is the O-hexafluoroisopropyl (HFIP) carbamates, which exhibit high potency and enhanced selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH). core.ac.uk

Research has shown that the reactive hexafluoroisopropyl carbamate (B1207046) group is a primary determinant of the inhibitory strength of these compounds. researchgate.netnih.gov SAR studies have explored how modifications to the rest of the molecule can fine-tune activity. For example, a series of hexafluoroisopropyl carbamates with indolylalkyl- and azaindolylalkyl-substituents were synthesized and evaluated. It was found that derivatives with a butyl to heptyl spacer between the heteroaryl group and the carbamate moiety inhibited both MAGL and FAAH. researchgate.netnih.gov In contrast, compounds where the alkyl chain was part of a piperidine (B6355638) ring and had a methylene (B1212753) spacer were selective MAGL inhibitors. researchgate.netnih.gov

One notable example is the development of KML29, an O-hexafluoroisopropyl carbamate that is an analog of the earlier MAGL inhibitor JZL184. mdpi.com The substitution of the p-nitrophenol leaving group in JZL184 with a hexafluoroisopropyl alcohol (HFIP) group in KML29 resulted in improved inhibitory potency and reduced off-target effects. mdpi.com Another potent HFIP piperidine carbamate inhibitor, SAR127303, further demonstrates the effectiveness of this chemical scaffold. mdpi.com The development of trifluoromethyl glycol carbamates, such as compound 15 (PF-06795071), represents another advancement, offering improved physicochemical properties like reduced lipophilicity and better solubility while maintaining high potency. nih.govresearchgate.net

Table 1: Examples of Hexafluoropropan-2-yl Carbamate-Based MAGL Inhibitors

Compound Description Key Findings References
KML29 An O-hexafluoroisopropyl (HFIP) carbamate, analog of JZL184. Exhibits excellent potency and greatly improved selectivity for MAGL over FAAH. core.ac.ukmdpi.com core.ac.ukmdpi.com
SAR127303 A highly potent HFIP piperidine carbamate inhibitor of MAGL. Demonstrates the effectiveness of the HFIP carbamate scaffold. mdpi.com mdpi.com
PF-06795071 A potent and selective covalent MAGL inhibitor with a trifluoromethyl glycol leaving group. Shows improved physicochemical properties and excellent CNS exposure. nih.govresearchgate.net nih.govresearchgate.net
Indolylalkyl Carbamates A series of hexafluoroisopropyl carbamates with varying alkyl spacers. The length of the alkyl spacer determines selectivity between MAGL and FAAH. researchgate.netnih.gov researchgate.netnih.gov

Positron Emission Tomography (PET) is a powerful molecular imaging technique that can quantify enzyme activity in vivo, provided suitable radiotracers are available. nih.gov The development of PET radioligands specific for MAGL is crucial for advancing the clinical development of MAGL inhibitors. nih.gov

This compound has been utilized in the synthesis of carbamate-based MAGL inhibitors that can be radiolabeled for PET imaging. nih.gov Since many of these inhibitors act as suicide inhibitors that form a covalent bond with the serine residue in the enzyme's active site, radiolabeling the carbamoyl (B1232498) group is an ideal strategy to ensure the radioisotope is retained by the enzyme. nih.gov

One approach involves the use of [11C]CO2 fixation to radiolabel the carbonyl position of the carbamate. nih.gov Several [11C]-labeled carbamate and urea-based MAGL inhibitors have been synthesized and evaluated for their potential as PET imaging agents. nih.gov However, initial studies have faced challenges, with some candidate radiotracers showing low brain penetration, which may be attributed to high lipophilicity and high MAGL expression in the blood. nih.gov Despite these initial hurdles, the development of a specific MAGL PET ligand remains a significant area of research to facilitate the noninvasive and quantitative imaging of MAGL in the brain. nih.gov

Development of α/β-Hydrolase Domain Containing 6 (ABHD6) Inhibitors

α/β-Hydrolase domain containing 6 (ABHD6) is another enzyme involved in the metabolism of 2-AG, although it plays a smaller role compared to MAGL. nih.govnih.gov Inhibiting ABHD6 is considered a strategy for fine-tuning 2-AG signaling, potentially offering a safer therapeutic approach with fewer side effects than complete MAGL blockade. nih.govnih.gov Pharmacological modulation of ABHD6 has shown promise in preclinical models of epilepsy, neuropathic pain, and inflammation. nih.govnih.gov

This compound is used in the synthesis of potent and highly specific ABHD6 inhibitors. nih.gov For instance, it can be prepared in situ by reacting triphosgene (B27547) with hexafluoroisopropanol and a base. nih.gov This reagent is then used to create carbamates that serve as ABHD6 inhibitors.

Research has led to the discovery of ABHD6 inhibitors with single-digit nanomolar potency and over 1000-fold selectivity against MAGL and FAAH. nih.govnih.gov These inhibitors often feature a carbamate structure that irreversibly binds to the catalytic serine residue (Ser148) of ABHD6. nih.gov The development of these selective inhibitors expands the chemical space available for studying the therapeutic potential of ABHD6 modulation in conditions like neuroinflammation, diabetes, and metabolic syndrome. nih.govnih.govresearchgate.net

Table 2: Synthesis of an ABHD6 Inhibitor using this compound

Step Reagents and Conditions Product Reference
1 Triphosgene, hexafluoroisopropanol, N,N-diisopropylethylamine in dichloromethane (B109758) at 0 °C, then warmed to 15 °C. In situ formation of this compound solution. nih.gov
2 The solution from Step 1 is added to a cold (0 °C) mixture of an appropriate amine (e.g., 3-(bis(4-fluorophenyl)methoxy)azetidine). The final carbamate product, a potent ABHD6 inhibitor. nih.gov

Novel Fluorinated Scaffold Design for Pharmacological Probes

The incorporation of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and other pharmacokinetic properties. The hexafluoroisopropyl group, derived from this compound, is a key component in the design of novel fluorinated scaffolds for pharmacological probes.

These fluorinated carbamates serve as versatile chemotypes for inhibiting not only MAGL but potentially other serine hydrolases as well. core.ac.uk The development of these scaffolds is driven by the goal of creating highly selective and potent pharmacological tools to better understand the physiological and pathophysiological roles of enzymes like ABHD6 and ABHD12, for which selective inhibitors are still limited. researchgate.net The design of such probes is essential for the detailed mapping of the endocannabinoid system and the development of new therapeutic agents. unipi.it

Analytical Chemistry Methodologies Utilizing Derivatization

Quantification of Metabolites through Chloroformate Derivatization

The quantification of metabolites is fundamental to understanding biochemical processes. Chloroformate derivatization is a rapid and efficient method for preparing a wide range of metabolites for analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a powerful technique for separating complex mixtures of compounds. When coupled with fluorescence detection, it offers high sensitivity and selectivity for analytes that are naturally fluorescent or can be rendered fluorescent through derivatization.

While there are no specific studies detailing the use of Hexafluoropropan-2-yl chloroformate, other chloroformates like 9-fluorenylmethyl chloroformate (FMOC-Cl) are extensively used to introduce a fluorescent tag to non-fluorescent metabolites, such as amino acids and biogenic amines. For instance, a reversed-phase HPLC method with fluorescence detection has been developed for the quantification of hexafluoroisopropanol (HFIP), a metabolite of the anesthetic sevoflurane, after derivatization with FMOC-Cl. nih.gov This method demonstrates the principle of using a fluorescent chloroformate to enable sensitive detection. The reaction with FMOC-Cl forms a stable, highly fluorescent derivative that can be easily separated and quantified. nih.gov The lack of a similar fluorophore in the Hexafluoropropan-2-yl moiety would necessitate a different detection strategy if it were to be used in this context, or it would be unsuitable for fluorescence detection without the addition of a fluorescent tag.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone of metabolomics due to its high sensitivity, selectivity, and ability to provide structural information. Derivatization with chloroformates is often used in conjunction with both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In the context of MS, derivatization with reagents like ethyl chloroformate has been shown to be effective for the comprehensive analysis of metabolites in biological samples such as serum and urine. nih.govnih.gov The derivatization process improves the chromatographic properties of polar metabolites and can enhance their ionization efficiency in the mass spectrometer. For example, an optimized GC-MS method using ethyl chloroformate derivatization has been successfully applied to differentiate the metabolic profiles of uremic patients from healthy individuals. nih.gov This method allowed for the quantification of various metabolites, including amino acids and fatty acids, with good linearity and reproducibility. nih.gov

Although no literature specifically describes the use of this compound for this purpose, its fluorinated nature could potentially be leveraged for specific detection methods in mass spectrometry, such as using a fluorine-specific detector or monitoring for characteristic fragmentation patterns. However, without empirical data, this remains speculative.

Stable Isotope Resolved Metabolomics (SIRM) Applications

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds to trace the flow of atoms through metabolic pathways. nih.govnih.gov This approach provides dynamic information about metabolic fluxes, which is often more informative than static metabolite concentrations.

Derivatization is a key step in preparing samples for SIRM analysis by MS. Ethyl chloroformate (ECF) has been successfully used in SIRM studies to derivatize amino acids for analysis by ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS). nih.govuky.edu This method allows for the rapid and quantitative analysis of stable isotope-labeled amino acids, providing insights into their metabolism in complex biological systems. nih.govuky.edu The derivatization with ECF increases the mass of the amino acids, shifting them to a more favorable mass range for analysis and improving their chromatographic separation. uky.edu

There is currently no published research on the application of this compound in SIRM studies. The introduction of six fluorine atoms would create a distinct isotopic pattern that could potentially be useful for tracing and quantification. However, the reactivity and fragmentation behavior of derivatives formed with this specific reagent would need to be thoroughly characterized before it could be applied in SIRM.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of Compound-Enzyme Interactions

No information is available on molecular dynamics simulations specifically investigating the interactions between Hexafluoropropan-2-yl chloroformate and enzymes.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

There are no available studies that report on quantum mechanical calculations performed to determine the electronic structure and reactivity of this compound.

In Silico Prediction of Ligand-Target Binding Affinity

No data from in silico predictions of the binding affinity of this compound to any specific biological target could be located.

Mechanistic Insights from Computational Reaction Pathway Analysis

There are no published computational reaction pathway analyses that provide mechanistic insights into the reactions involving this compound.

Emerging Avenues and Future Research Directions

Catalyst Development for Hexafluoropropan-2-yl Chloroformate Reactions

The development of catalysts for reactions involving this compound is intrinsically linked to the broader study of its parent alcohol, HFIP, as a unique reaction medium. HFIP has been identified as a remarkable solvent capable of promoting a wide array of challenging chemical reactions. rsc.org Its ability to stabilize cationic intermediates and act as a potent hydrogen-bond donor, while being a poor nucleophile, allows it to facilitate reactions that are otherwise difficult to achieve. piancatalysis.comuva.nl

Recent studies have shown that the role of HFIP is more complex than just being an inert, stabilizing solvent. It can actively participate in catalysis through cooperation with Lewis and Brønsted acids. rsc.org This cooperative effect, sometimes described as Lewis- or Brønsted acid-assisted-Brønsted acid catalysis, involves HFIP forming hydrogen-bond networks that enhance the acidity of the system and activate substrates for transformation. piancatalysis.comrsc.org This dual catalytic approach allows for the activation of robust substrates under milder conditions. piancatalysis.com

Future research in this area is directed towards designing chiral catalysts that can operate effectively in the highly acidic and unique environment of HFIP. The goal is to achieve highly enantioselective transformations, such as Prins cyclization reactions, by combining strong mineral acids with specifically designed chiral hydrogen-bond-donor catalysts that can withstand these potent conditions. nih.gov

Table 1: Key Catalytic Strategies and Research Findings

Catalytic Strategy Description Key Research Finding
Cooperative Catalysis Using Lewis or Brønsted acids in partnership with HFIP as a solvent. piancatalysis.comrsc.org HFIP enhances the acidity of the catalyst through hydrogen-bond networks, activating substrates and enabling reactions otherwise inaccessible. piancatalysis.com
Hydrogen-Bond-Donor Catalysis Utilizing chiral dual-hydrogen-bond donors in conjunction with strong acids like HCl. nih.gov Custom-designed catalysts can withstand strongly acidic conditions and achieve high enantioselectivity in reactions like Prins cyclizations. nih.gov

| HFIP as Promoter | Using HFIP as a solvent to promote reactions without a traditional acid catalyst. nih.gov | HFIP can activate substrates like disulfides and diselenides through its H-bond network, facilitating their addition to unsaturated bonds under mild conditions. nih.gov |

Integration into Advanced Materials Science and Polymer Chemistry

The hexafluoroisopropyl (HFI) group is a valuable component in the design of advanced materials and polymers due to the unique properties it confers. Hexafluoroisopropyl esters, derived from reagents like this compound, serve as a new class of activated carboxylic acids with significant applications in macromolecular synthesis. rsc.org

A key area of research is the synthesis of activated polyacrylates and polymethacrylates. Scientists have developed methods for the single-electron transfer living radical polymerization (SET-LRP) of hexafluoroisopropyl acrylate (B77674) (HFIPA) and hexafluoroisopropyl methacrylate (B99206) (HFIPM). rsc.org These polymers, poly(HFIPA) and poly(HFIPM), can be efficiently functionalized through transesterification, demonstrating that the HFI ester is an excellent leaving group, even more effective under base-catalyzed conditions than traditionally more reactive pentafluorophenyl esters. rsc.org This provides a powerful platform for creating a diverse range of functional polymers.

Furthermore, the parent alcohol, HFIP, has been identified as a superior solvent for preparing materials assembled from cyclodextrins (CDs). researchgate.net Its ability to dissolve native CDs at high concentrations allows for the fabrication of crystalline, channel-type CD assemblies and CD microfibers through electrospinning. researchgate.net This opens possibilities for creating novel functional materials for applications in filtration, encapsulation, and catalysis.

Table 2: Applications in Materials and Polymer Science

Application Area Specific Example Significance
Activated Polymers SET-LRP of hexafluoroisopropyl acrylate (HFIPA) and methacrylate (HFIPM). rsc.org Creates well-defined polymers that can be easily modified, providing a versatile platform for new functional materials. rsc.org
Functional Polymer Synthesis Transesterification of poly(HFIPA) and poly(HFIPM) using DBU as a catalyst. rsc.org Demonstrates a highly efficient method for post-polymerization modification, leveraging the HFI group as an excellent leaving group. rsc.org
Cyclodextrin (B1172386) Assemblies Use of HFIP as a solvent for electrospinning of cyclodextrin microfibers. researchgate.net Enables the fabrication of novel CD-based materials with potential uses in advanced separation and delivery systems. researchgate.net

| Coatings Technology | Used in preparations for metal and glass coatings to improve properties like thermal resistance and provide anti-fogging capabilities. opcw.org | Enhances the durability and functionality of surfaces for industrial and consumer applications. opcw.org |

Exploration of New Bioconjugation Strategies

Fluoroalkyl chloroformates, including this compound, are valuable reagents for the derivatization of biomolecules, a cornerstone of bioconjugation. These reagents react with polar functional groups, such as those found in amino acids, to create more volatile and less polar derivatives suitable for analysis by gas chromatography/mass spectrometry (GC/MS). nih.govwikipedia.org

Research has demonstrated that novel fluoroalkyl chloroformates can rapidly convert amino acids into hydrophobic derivatives, even in aqueous media. nih.govresearchgate.net This is a significant advantage as it simplifies sample preparation by not requiring anhydrous conditions. researchgate.net The derivatization is typically performed in a two-phase system, where the chloroformate in an organic solvent reacts with amino acids in a slightly basic aqueous solution, often with a catalyst like pyridine (B92270) or 3-picoline. nih.govresearchgate.net The resulting derivatives exhibit excellent chromatographic properties, allowing for the rapid separation and sensitive detection of a wide range of amino acids. nih.gov

Future exploration in this field will likely focus on expanding the scope of biomolecules that can be derivatized using this chemistry. The high reactivity and favorable properties of this compound could be leveraged to develop new methods for tagging proteins, peptides, and nucleic acids for imaging, purification, or functional studies. The stability of the resulting carbamate (B1207046) linkage and the unique signature of the HFI group could provide advantages in analytical and diagnostic applications.

Table 3: Research Findings in Bioconjugation and Derivatization

Reagent Type Application Key Findings
Fluoroalkyl Chloroformates Derivatization of amino acids for GC/MS analysis. nih.govresearchgate.net Enables rapid and robust derivatization in aqueous media, leading to highly volatile derivatives with excellent separation characteristics. nih.gov
Pentafluoropropyl Chloroformate (PFPCF) Amino acid profiling. researchgate.net High reactivity toward amino acids without the need for alcohol addition, creating derivatives with favorable chromatographic properties. researchgate.net

| Heptafluorobutyl Chloroformate (HFBCF) | Amino acid profiling. researchgate.net | Similar to PFPCF, provides a simple, robust, and rapid method for treating amino acids in an aqueous environment for subsequent analysis. nih.govresearchgate.net |

Sustainable Synthesis Approaches for Fluorinated Reagents

The growing importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science has increased the demand for more sustainable and environmentally friendly synthesis methods. numberanalytics.comdovepress.com Traditional fluorination processes often rely on hazardous reagents like hydrogen fluoride (B91410) (HF) or highly reactive fluorine gas (F₂), which pose significant safety and environmental risks. numberanalytics.comnumberanalytics.com Green fluorination chemistry aims to mitigate these issues by using less toxic reagents, minimizing waste, and improving energy efficiency. numberanalytics.com

Several sustainable strategies are being explored for the synthesis of fluorinated reagents and building blocks:

Electrochemical Fluorination : This method offers a reagent-free approach by using an electric current to introduce fluorine into organic molecules. It can be performed under mild conditions and is scalable, making it an attractive green alternative. numberanalytics.com The Simons process is a foundational electrochemical fluorination method used for producing perfluorinated compounds. dovepress.com

Use of Safer Fluorinating Agents : A major focus is replacing hazardous fluorine sources. A significant breakthrough is the development of a stable, non-hygroscopic fluorinating reagent, R₄NF(HFIP)₃, synthesized from common potassium fluoride (KF) and hexafluoroisopropanol (HFIP). bioengineer.org This reagent is easier and safer to handle than traditional fluoride sources. bioengineer.org Similarly, novel methods for synthesizing sulfonyl fluorides using potassium fluoride avoid the use of highly toxic gases. eurekalert.org

Biocatalysis : The use of enzymes, such as cytochrome P450s, presents a powerful strategy for the synthesis of complex fluorinated molecules. nih.gov Engineered enzymes can catalyze fluorination reactions with high selectivity under environmentally benign conditions, offering a sustainable alternative to traditional chemical catalysis. nih.gov

These green approaches are essential for the future production of reagents like this compound, ensuring that the benefits of organofluorine chemistry can be realized with minimal environmental impact. numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended methods for handling and storing Hexafluoropropan-2-yl chloroformate to ensure safety and stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis and decomposition . Avoid contact with moisture, as chloroformates react exothermically with water to release HCl and CO₂ . Use corrosion-resistant equipment (e.g., glass or PTFE-lined reactors) and conduct work in a fume hood with PPE (gloves, goggles, respirators) due to severe irritancy risks .

Q. How is this compound typically synthesized, and what are critical reaction parameters?

  • Methodological Answer : While specific protocols are scarce, synthesis likely follows chloroformate-generating methods, such as reacting hexafluoroisopropanol with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous conditions . Monitor temperature (0–5°C) to suppress side reactions and use stoichiometric bases (e.g., pyridine) to neutralize HCl byproducts . Confirm purity via GC-MS or NMR, noting the absence of residual alcohol or phosgene derivatives .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Derivatize with nucleophiles (e.g., amines or alcohols) and analyze via GC-MS or HPLC-UV. For example, ethyl chloroformate derivatives of amino acids enable rapid GC separation . For stability studies, use FTIR to track carbonyl (C=O) peaks (1,800–1,850 cm⁻¹) and monitor hydrolysis kinetics .

Advanced Research Questions

Q. How can researchers design experiments to study the reaction kinetics of this compound with nucleophiles?

  • Methodological Answer : Use stopped-flow NMR or UV-Vis spectroscopy to track real-time reactions in aprotic solvents (e.g., THF or DCM). Quench aliquots at intervals with ice-cold methanol and analyze by HPLC to quantify product formation. Vary nucleophile concentration (e.g., primary vs. secondary amines) to determine rate constants and activation parameters . Compare results with methyl or benzyl chloroformate kinetics to assess fluorination effects on reactivity .

Q. How can contradictions in toxicity data for chloroformates be resolved for Hexafluoropropan-2-yl derivatives?

  • Methodological Answer : Conduct in vitro assays (e.g., A549 lung cell viability tests) to establish acute toxicity thresholds, referencing AEGL frameworks for methyl and ethyl chloroformates . For inhalation risks, use rodent RD50 studies to estimate LC50 values, extrapolating from isopropyl chloroformate data (e.g., 145–200 ppm LC50 in rats) . Note that fluorination may alter toxicity profiles due to increased stability or metabolite persistence .

Q. What strategies optimize the use of this compound in proteomic research or polymer synthesis?

  • Methodological Answer : For peptide coupling, activate carboxyl groups via mixed anhydride formation with tertiary amines. Use fluorinated solvents (e.g., HFIP) to enhance solubility of fluorinated intermediates . In polymer synthesis, copolymerize with perfluoroalkyl acrylates under radical initiators (e.g., AIBN) and characterize thermal stability via TGA/DSC to assess fluorination impacts .

Data Contradictions and Gaps

PropertyThis compoundRelated Chloroformates (Data Sources)
Hydrolysis RateUnknownMethyl: Rapid in water (t₁/₂ < 1 hr)
LC50 (Rat, 1 hr)Not reportedEthyl: 145–200 ppm ; Allyl: Data scarce
GenotoxicityNo datan-Butyl: Negative in Ames assay

Note : Fluorination likely reduces hydrolysis rates compared to non-fluorinated analogs, but experimental validation is needed.

Methodological Recommendations

  • Toxicity Studies : Use zebrafish embryos for rapid developmental toxicity screening, comparing results with benzyl chloroformate data .
  • Reaction Optimization : Employ DOE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading, using GC-MS to identify optimal yields .
  • Safety Protocols : Implement FTIR gas monitoring for HCl and phosgene during large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.